molecular formula C9H20 B13421731 3-Ethyl-3-methylhexane CAS No. 3074-76-8

3-Ethyl-3-methylhexane

Cat. No.: B13421731
CAS No.: 3074-76-8
M. Wt: 128.25 g/mol
InChI Key: CYWROHZCELEGSE-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylhexane is an organic compound belonging to the class of alkanes. It has the molecular formula C9H20 and is a branched alkane with a unique structure. The compound consists of a six-carbon chain (hexane) with an ethyl group (CH2CH3) and a methyl group (CH3) attached to the third carbon atom. This structural arrangement gives it distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of hexane with ethyl and methyl groups. This can be done using Friedel-Crafts alkylation, where hexane reacts with ethyl chloride (CH3CH2Cl) and methyl chloride (CH3Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbons into smaller, branched alkanes, including this compound. The use of zeolite catalysts and high temperatures facilitates the rearrangement of carbon atoms to form the desired branched structure.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-methylhexane undergoes various chemical reactions typical of alkanes, including:

    Oxidation: When exposed to strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), this compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, leading to the formation of haloalkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Haloalkanes (e.g., 3-chloro-3-ethylhexane)

Scientific Research Applications

3-Ethyl-3-methylhexane has several applications in scientific research, including:

    Chemistry: Used as a reference compound in the study of branched alkanes and their properties. It is also used in the synthesis of more complex organic molecules.

    Biology: Employed in studies related to lipid metabolism and the behavior of hydrophobic compounds in biological systems.

    Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a component in fuel additives to improve combustion efficiency.

Mechanism of Action

As an alkane, 3-Ethyl-3-methylhexane primarily exerts its effects through non-polar interactions. Its hydrophobic nature allows it to interact with other non-polar molecules, making it an effective solvent for hydrophobic substances. The compound does not have specific molecular targets or pathways, as it is chemically inert under normal conditions.

Comparison with Similar Compounds

    3-Methylhexane: Another branched alkane with a similar structure but lacks the ethyl group.

    2,3-Dimethylpentane: A structural isomer with two methyl groups attached to the second and third carbon atoms of pentane.

    3-Ethylhexane: Similar to 3-Ethyl-3-methylhexane but with a different branching pattern.

Uniqueness: this compound is unique due to its specific branching pattern, which affects its boiling point, melting point, and solubility compared to other alkanes. Its structure also influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

3074-76-8

Molecular Formula

C9H20

Molecular Weight

128.25 g/mol

IUPAC Name

3-ethyl-3-methylhexane

InChI

InChI=1S/C9H20/c1-5-8-9(4,6-2)7-3/h5-8H2,1-4H3

InChI Key

CYWROHZCELEGSE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC)CC

Origin of Product

United States

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